Cas no 836596-64-6 (Benzeneacetonitrile, 4-(2-chloroethoxy)-)
836596-64-6 structure
Product Name:Benzeneacetonitrile, 4-(2-chloroethoxy)-
CAS No:836596-64-6
MF:C10H10ClNO
MW:195.645501613617
CID:1815940
Update Time:2025-04-21
Benzeneacetonitrile, 4-(2-chloroethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, 4-(2-chloroethoxy)-
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- Inchi: 1S/C10H10ClNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-6,8H2
- InChI Key: ZXAJZQWHAHPUOL-UHFFFAOYSA-N
- SMILES: C1(CC#N)=CC=C(OCCCl)C=C1
Experimental Properties
- Density: 1.167±0.06 g/cm3(Predicted)
- Boiling Point: 332.4±22.0 °C(Predicted)
Benzeneacetonitrile, 4-(2-chloroethoxy)- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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